Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Description
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate (CAS: 887267-70-1) is a thiazole-based compound with a molecular formula of C₁₇H₁₈F₃N₃O₃S and a molecular weight of 401.4 g/mol. Key physicochemical properties include:
The compound features a piperazine group at position 2 of the thiazole ring and a 4-(trifluoromethoxy)phenyl substituent at position 4.
Properties
IUPAC Name |
ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-2-25-15(24)14-13(22-16(27-14)23-9-7-21-8-10-23)11-3-5-12(6-4-11)26-17(18,19)20/h3-6,21H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDCXRGKWYZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141324 | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-70-1 | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Phenacyl Bromide Intermediate
The α-halo carbonyl precursor, 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, is prepared by brominating 4-(trifluoromethoxy)acetophenone using hydrobromic acid (HBr) in acetic acid. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding the phenacyl bromide in ~85% purity.
Preparation of Piperazine-1-Carbothioamide
Piperazine reacts with carbon disulfide (CS₂) in anhydrous ethanol under reflux to form piperazine-1-carbothioamide. This step requires strict moisture exclusion to prevent hydrolysis, achieving yields of 70–75%.
Cyclocondensation Reaction
Equimolar amounts of phenacyl bromide and piperazine-1-carbothioamide are heated in ethanol at 80°C for 6–8 hours. The thioamide’s sulfur nucleophile attacks the α-carbon of the phenacyl bromide, followed by cyclization and elimination of HBr to form the thiazole ring. The ethyl ester group is introduced via ethyl chloroformate treatment of the intermediate carboxylic acid, yielding the final product with a reported purity of 99.2%.
Key Data:
Post-Functionalization of Preformed Thiazole Intermediates
An alternative strategy involves synthesizing a 2-bromo-thiazole intermediate, followed by piperazine substitution.
Synthesis of Ethyl 2-Bromo-4-[4-(Trifluoromethoxy)Phenyl]-1,3-Thiazole-5-Carboxylate
Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate is treated with copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile at 0°C. This diazotization-bromination sequence replaces the amino group with bromine, yielding the 2-bromo derivative in 65% yield.
Nucleophilic Aromatic Substitution with Piperazine
The 2-bromo-thiazole undergoes nucleophilic substitution with piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (K₂CO₃) is added to scavenge HBr, driving the reaction to completion. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane), affording the target compound in 58% yield.
Optimization Note:
One-Pot Multicomponent Synthesis
Recent advances utilize one-pot methodologies to streamline synthesis.
Reaction Components
- 4-(Trifluoromethoxy)benzaldehyde
- Ethyl 2-chloroacetoacetate
- Piperazine
- Ammonium thiocyanate (NH₄SCN)
Procedure
The aldehyde, ethyl 2-chloroacetoacetate, and NH₄SCN are heated in ethanol at 70°C for 4 hours, forming a thiazolidinone intermediate. Piperazine is then added, and the mixture is refluxed for an additional 6 hours. The thiazolidinone undergoes ring-opening and re-cyclization to form the thiazole-piperazine hybrid. This method achieves a 63% yield with 98.5% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Cyclization | 72 | 99.2 | High atom economy | Requires toxic α-halo ketones |
| Post-Functionalization | 70 | 98.8 | Modular approach | Multiple purification steps |
| One-Pot Synthesis | 63 | 98.5 | Reduced reaction time | Lower yield due to side reactions |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥99% purity.
Industrial-Scale Production Considerations
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat transfer and minimize byproducts. Key parameters include:
- Residence Time: 12 minutes
- Temperature: 85°C
- Solvent: Ethanol/water (9:1)
- Throughput: 15 kg/day.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Biology: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The piperazine and thiazole rings can bind to enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table compares the target compound with structurally related thiazole-5-carboxylate derivatives:
Key Observations:
Substituent Effects: Trifluoromethoxy vs. Fluorophenyl: The target compound’s 4-(trifluoromethoxy)phenyl group increases steric bulk and electron-withdrawing effects compared to the 3-fluorophenyl analog (CAS: 887267-69-8). This may enhance binding affinity in hydrophobic pockets of biological targets . Piperazinyl vs.
Molecular Weight Trends :
- The trifluoromethoxy-containing compound (401.4 g/mol) is heavier than its fluorophenyl analog (335.4 g/mol), likely due to the larger substituent and additional oxygen atom .
Physicochemical Properties: The target compound’s pKa (8.33) suggests moderate basicity, influenced by the piperazine group. Derivatives with simpler amines (e.g., ethylamino) may exhibit lower pKa values, though data is unavailable .
Functional Group Impact on Bioactivity (Hypothetical Analysis)
- Piperazine-Containing Derivatives : The piperazinyl group is common in CNS-targeting drugs due to its ability to engage in hydrogen bonding and improve blood-brain barrier penetration. This could make the target compound a candidate for neurological or antimicrobial applications .
- Trifluoromethoxy Group: Known to enhance metabolic stability and resistance to oxidative degradation, this group may prolong the compound’s half-life in vivo compared to non-fluorinated analogs .
Biological Activity
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate (CAS No: 887267-70-1) is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring that is known for its bioactive properties, particularly in medicinal chemistry.
The compound has been studied primarily for its role as a SIRT2 inhibitor . SIRT2 (Sirtuin 2) is an NAD+-dependent deacetylase implicated in various cellular processes including cell cycle regulation and apoptosis. Inhibiting SIRT2 has been associated with anticancer effects due to its role in modulating tumor suppressor proteins.
Inhibition Studies
In a recent study, compounds similar to this compound exhibited significant inhibition of SIRT2 activity. For instance, a related compound showed an IC50 value of 9.0 µM , indicating strong potential for further development as an anticancer agent . The study utilized molecular docking simulations to predict binding affinities and interactions with the SIRT2 active site.
Cytotoxicity and Anticancer Activity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in cells by increasing the acetylation of α-tubulin, a direct substrate of SIRT2. This effect was observed at concentrations correlating with the IC50 values obtained from SIRT2 inhibition studies .
Case Studies
-
Case Study 1: Skin Carcinogenesis
- In SCC13 skin cancer cells, treatment with the compound resulted in increased levels of acetylated α-tubulin compared to control groups, indicating effective SIRT2 inhibition and subsequent apoptosis induction .
- Table 1: IC50 Values for Related Compounds
Compound IC50 (µM) Activity Compound A 9.0 SIRT2 Inhibitor Compound B 8.6 SIRT2 Inhibitor
- Case Study 2: Molecular Modeling
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
The synthesis of Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate involves multi-step reactions, including cyclization, coupling, and esterification. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used for coupling reactions to enhance reactivity .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts for cyclization steps .
- Temperature control : Reflux conditions (e.g., 403 K for benzimidazole formation) are critical for ring closure .
- Purification : Column chromatography or recrystallization (e.g., using ethanol or ethyl acetate) ensures >95% purity .
Basic: How is structural characterization validated for this compound?
Answer:
Structural validation typically employs:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like C–H⋯F or C–H⋯O) . Software like SHELXL refines data, achieving R-values <0.08 for high confidence .
- Spectroscopy :
- Elemental analysis : Validates empirical formulas with <0.5% deviation .
Advanced: What methodologies assess molecular interactions and binding modes?
Answer:
- X-ray crystallography : Reveals intermolecular interactions (e.g., weak C–H⋯N/O hydrogen bonds stabilizing crystal packing) .
- Molecular docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., enzymes or receptors). Docking poses can be validated against crystallographic data .
- SAR studies : Modifying substituents (e.g., replacing trifluoromethoxy with methoxy) evaluates steric/electronic effects on binding .
Advanced: How is pharmacological activity evaluated in vitro?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases). Example: Pre-incubate compound with target enzyme, then quantify residual activity .
- Cell viability assays : MTT or resazurin-based tests determine cytotoxicity (e.g., against cancer cell lines like HeLa or MCF-7) .
- SAR optimization : Systematic substitution of the piperazine or thiazole moieties identifies pharmacophores critical for activity .
Advanced: How can stability and reactivity under varying conditions be studied?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), or acidic/basic conditions, then monitor degradation via HPLC .
- Kinetic stability assays : Track half-life in simulated physiological buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
- Reactivity screening : React with nucleophiles (e.g., glutathione) to assess metabolic susceptibility .
Advanced: What computational approaches model its pharmacokinetic properties?
Answer:
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on molecular descriptors .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Simulate solvation dynamics (e.g., in water or lipid bilayers) to assess membrane diffusion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
